molecular formula C8H6F3NO2 B080175 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide CAS No. 14983-08-5

2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide

Cat. No. B080175
CAS RN: 14983-08-5
M. Wt: 205.13 g/mol
InChI Key: HGSHNGVUUZBSCM-UHFFFAOYSA-N
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Description

"2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide" is a chemical compound of interest in various scientific studies due to its unique trifluoroacetamide group attached to a 3-hydroxyphenyl ring. This structure suggests potential for diverse chemical reactions and properties, which have been explored in different research contexts.

Synthesis Analysis

The synthesis of compounds related to "2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide" often involves fluorination reactions, silylation, and the use of chloroacetyl chloride as a key reagent. For instance, Zhong-cheng and Shu Wan-yin (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, which could be analogous to synthesizing related trifluoroacetamide compounds (Zhong-cheng & Shu Wan-yin, 2002).

Molecular Structure Analysis

Molecular structure characterization often employs techniques like NMR, X-ray crystallography, and HRMS. Gonghua Pan et al. (2016) utilized 1H and 13C NMR, along with HRMS spectroscopy, to characterize the molecular configuration of a compound similar in structure, highlighting the significance of such techniques in elucidating molecular structures (Pan et al., 2016).

Chemical Reactions and Properties

Compounds with the trifluoroacetamide group engage in various chemical reactions, such as silylation and interaction with Lewis bases, to form complex structures with pentacoordinate or hexacoordinate silicon atoms, as discussed by V. V. Negrebetsky et al. (2008) (Negrebetsky et al., 2008). These reactions underline the reactivity and versatility of the trifluoroacetamide group in synthetic chemistry.

Scientific Research Applications

  • Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, is used in the synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is a key step, with vinyl acetate identified as an efficient acyl donor for this reaction (Magadum & Yadav, 2018).

  • Antibacterial Agents : Derivatives of trifluoroacetamide, including 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide, have been synthesized and evaluated as antibacterial agents. These compounds showed activity against various bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

  • Treatment of Asthma and COPD : A crystalline form of a novel glucocorticoid receptor agonist, which includes a 2,2,2-trifluoroacetamide moiety, is claimed to be effective for the treatment of asthma and chronic obstructive pulmonary disease. This form is better absorbed than others after inhalation (Norman, 2013).

  • Organic Synthesis : The reaction of trifluoroacetamide with alkenes and dienes in an oxidative system has been studied, leading to products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and other complex molecules. This research expands the scope of organic transformations involving trifluoroacetamide (Shainyan et al., 2015).

  • Flavouring Substance Evaluation : The substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, structurally related to trifluoroacetamide, was evaluated as a flavouring substance. It was found to have no safety concerns for use in specified food categories (Younes et al., 2018).

properties

IUPAC Name

2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-2-1-3-6(13)4-5/h1-4,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSHNGVUUZBSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634585
Record name 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide

CAS RN

14983-08-5
Record name 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ER Bissell, RW Swansiger - Journal of Fluorine Chemistry, 1978 - Elsevier
A new procedure is presented for the preparation of N-trifluoroethylanilines by reaction of the appropriate aniline with ethyl trifluoroacetate or trifluoroacetic anhydride, followed by …
Number of citations: 7 www.sciencedirect.com

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